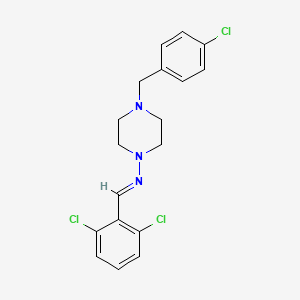

4-(4-chlorobenzyl)-N-(2,6-dichlorobenzylidene)-1-piperazinamine

Description

4-(4-chlorobenzyl)-N-(2,6-dichlorobenzylidene)-1-piperazinamine is a Schiff base derivative characterized by a piperazine core substituted with a 4-chlorobenzyl group and a 2,6-dichlorobenzylidene moiety. Its structure combines electron-withdrawing chlorine substituents with a conjugated aromatic system, which may enhance stability and modulate electronic properties.

Properties

IUPAC Name |

(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(2,6-dichlorophenyl)methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18Cl3N3/c19-15-6-4-14(5-7-15)13-23-8-10-24(11-9-23)22-12-16-17(20)2-1-3-18(16)21/h1-7,12H,8-11,13H2/b22-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIIMDCXXSIOGSQ-WSDLNYQXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=C(C=C2)Cl)N=CC3=C(C=CC=C3Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CC2=CC=C(C=C2)Cl)/N=C/C3=C(C=CC=C3Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18Cl3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(4-chlorobenzyl)-N-(2,6-dichlorobenzylidene)-1-piperazinamine, a derivative of piperazine, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is structurally characterized by the presence of chlorinated benzyl groups, which are known to influence biological interactions and efficacy.

- Chemical Formula : C18H19Cl2N3

- Molecular Weight : 356.26 g/mol

- CAS Number : 306989-66-2

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of cancer research. Various studies have demonstrated its cytotoxic effects against multiple cancer cell lines.

Cytotoxicity Studies

A notable study assessed the cytotoxic effects of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, including the compound . The results indicated significant inhibitory activity on several cancer cell lines:

| Cancer Cell Line | IC50 (µM) | Activity |

|---|---|---|

| HUH7 | 5.2 | High |

| MCF7 | 3.8 | High |

| HCT-116 | 4.5 | Moderate |

| KATO-3 | 6.1 | Moderate |

| MFE-296 | 7.0 | Moderate |

These findings suggest that the compound exhibits substantial growth-inhibitory properties, particularly against liver and breast cancer cell lines .

The mechanism by which 4-(4-chlorobenzyl)-N-(2,6-dichlorobenzylidene)-1-piperazinamine exerts its effects may involve the induction of apoptosis in cancer cells, as indicated by increased levels of pro-apoptotic markers and decreased viability in treated cells over time .

Case Study: Time-Dependent Cytotoxicity

A time-dependent study revealed that prolonged exposure to the compound resulted in enhanced cytotoxicity, indicating that sustained interaction with cellular targets could amplify its therapeutic potential .

Toxicological Profile

While the compound shows promise as an anticancer agent, its safety profile must also be considered. Preliminary toxicological assessments indicate potential skin sensitization and irritation upon contact . Further investigations into its long-term effects and metabolic pathways are necessary to establish a comprehensive safety profile.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Substituent Variations in Benzylidene/Piperazine Derivatives

The following table highlights structural differences between the target compound and related analogs:

Key Observations :

- Electron-Withdrawing vs.

- Lipophilicity : The 1-naphthylmethyl substituent in a related compound () likely enhances lipophilicity, which may improve membrane permeability in biological systems compared to the 4-chlorobenzyl group .

Functional Property Comparisons

Non-Linear Optical (NLO) Properties

Schiff bases with dichlorobenzylidene groups, such as N-(3,5-dichlorobenzylidene)aniline (), exhibit high hyperpolarizability due to intramolecular charge transfer (ICT) interactions. The target compound’s 2,6-dichloro substitution may further enhance ICT, suggesting superior NLO properties compared to non-chlorinated analogs. However, computational validation is required .

Stability and Reactivity

- Thermal Stability : The rigid 2,6-dichlorobenzylidene group likely enhances thermal stability compared to alkyl-substituted analogs (e.g., 4-ethylbenzylidene in ).

- Solubility : The target compound’s chlorine substituents may reduce aqueous solubility compared to hydroxyl- or methoxy-substituted analogs, limiting bioavailability in pharmaceutical contexts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.